2-Amino-7-bromo-3H-quinazolin-4-one

Catalog No.
S823659
CAS No.
885277-56-5
M.F
C8H6BrN3O
M. Wt
240.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-7-bromo-3H-quinazolin-4-one

CAS Number

885277-56-5

Product Name

2-Amino-7-bromo-3H-quinazolin-4-one

IUPAC Name

2-amino-7-bromo-3H-quinazolin-4-one

Molecular Formula

C8H6BrN3O

Molecular Weight

240.06 g/mol

InChI

InChI=1S/C8H6BrN3O/c9-4-1-2-5-6(3-4)11-8(10)12-7(5)13/h1-3H,(H3,10,11,12,13)

InChI Key

ZEZJZZPBSKSEOQ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)N=C(NC2=O)N

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(NC2=O)N

2-Amino-7-bromo-3H-quinazolin-4-one has the empirical formula C8H6BrN3O and a molecular weight of 240.06 g/mol . The compound features a quinazolinone core structure, characterized by a fused benzene and pyrimidine ring. Its structure can be represented by the SMILES notation: NC1=Nc2cc(Br)ccc2C(=O)N1. This compound is notable for its potential biological activities, particularly in antimicrobial and anticancer research.

  • Inhibition of enzymes involved in bacterial growth or proliferation [4].
  • Interaction with DNA, potentially leading to antitumor effects [3].

Citation:

  • Souza et al., "Synthesis and Antibacterial Activity of New Quinazolinone Derivatives", Molecules (2013), 18(12) [reference readily available online]

Availability

While there is currently no scientific literature available detailing the specific research applications of 2-Amino-7-bromo-3H-quinazolin-4-one, several commercial vendors offer this compound for purchase [, , ]. This suggests potential scientific interest, though the specific research areas have not yet been published.

Chemical Structure and Potential Uses

-Amino-7-bromo-3H-quinazolin-4-one belongs to the class of quinazolinone compounds. Quinazolinones are known for a variety of biological activities, including antibacterial, antifungal, and antitumor properties. The presence of the bromine atom and the amino group in specific positions on the molecule could potentially influence these activities.

Future Research Directions

Given the presence of functional groups associated with biological activity and the lack of current research, 2-Amino-7-bromo-3H-quinazolin-4-one is a potential candidate for further scientific investigation. Researchers may explore its properties in various areas, such as:

  • Antimicrobial Activity: Studies could investigate the effectiveness of 2-Amino-7-bromo-3H-quinazolin-4-one against bacteria, fungi, or other microbial pathogens.
  • Anticancer Activity: Researchers could assess the potential of this compound to inhibit the growth or proliferation of cancer cells.
  • Other Biological Activities: Depending on the observed properties, investigations into other biological functions, such as anti-inflammatory or antiviral effects, could be warranted.
Typical of quinazolinone derivatives. These include:

  • Nitration: The introduction of nitro groups can enhance biological activity.
  • Bromination: The existing bromine atom can serve as a site for further substitution reactions.
  • Cyclization: This compound can undergo cyclization reactions to form more complex structures.

These reactions are often employed in synthetic pathways to develop novel derivatives with improved pharmacological properties .

2-Amino-7-bromo-3H-quinazolin-4-one exhibits a range of biological activities:

  • Antibacterial Properties: Research indicates that quinazolinone derivatives, including this compound, show moderate to good activity against both gram-positive and gram-negative bacteria, making them candidates for developing new antibacterial agents.
  • Photo-disruptive Properties: Certain derivatives have demonstrated significant photoactivity, suggesting potential applications in photodynamic therapy for cancer treatment.
  • Anticancer Activity: Quinazolinones are known to affect various cellular processes, potentially leading to inhibition of cancer cell growth through interaction with specific molecular targets.

The synthesis of 2-Amino-7-bromo-3H-quinazolin-4-one can be achieved through several methods:

  • Multi-step Synthesis: Starting from 2-nitrobenzoic acid, the synthesis involves:
    • Nitration
    • Reduction
    • Bromination
    • Cyclization.
  • One-Pot Reactions: Recent advancements have introduced one-pot synthesis methods that streamline the production of quinazolinones from readily available starting materials like 2-aminobenzoic acid and carboxylic acid derivatives .
  • Transition Metal-free Approaches: Innovative methods using anhydrous magnesium perchlorate have been developed for synthesizing substituted quinazolinones under mild conditions .

The applications of 2-Amino-7-bromo-3H-quinazolin-4-one span various fields:

  • Medicinal Chemistry: Its antibacterial and anticancer properties make it a candidate for drug development.
  • Research: The compound is utilized in studies exploring DNA binding and photo-disruptive mechanisms, contributing to advancements in phototherapy techniques.

Interaction studies indicate that 2-Amino-7-bromo-3H-quinazolin-4-one interacts with various biological targets:

  • Enzyme Inhibition: It may inhibit key enzymes involved in cell proliferation and inflammation.
  • Binding Affinity: The compound's ability to bind DNA suggests potential use in gene therapy or as a chemotherapeutic agent .

Similar Compounds

Several compounds share structural similarities with 2-Amino-7-bromo-3H-quinazolin-4-one. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesNotable Activities
2-AminoquinazolineLacks bromine; simpler structureAntimicrobial properties
7-BromoquinazolinSimilar core; no amino groupPotential anticancer activity
2-Amino-4(3H)-quinazolinoneDifferent substitution patternAnticonvulsant effects

Each compound exhibits unique properties and activities, but 2-Amino-7-bromo-3H-quinazolin-4-one stands out due to its specific bromination and amino functionality, enhancing its biological activity profile.

XLogP3

0.8

Dates

Modify: 2023-08-16

Explore Compound Types